8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
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Overview
Description
8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps in the synthetic route include:
Formation of the Purine Core: The purine core is synthesized through a series of condensation reactions involving appropriate amines and carbonyl compounds.
Introduction of the Chlorophenyl Group: The 2-chlorophenylmethyl group is introduced via a nucleophilic substitution reaction, where a suitable chlorophenylmethyl halide reacts with the purine core.
Attachment of the But-3-en-2-ylsulfanyl Group: The but-3-en-2-ylsulfanyl group is attached through a thiol-ene reaction, where a thiol group reacts with an alkene under radical initiation conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorophenyl group or to convert the sulfanyl group to a thiol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and dechlorinated products.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione involves its interaction with specific molecular targets. The compound may inhibit or activate enzymes by binding to their active sites or allosteric sites. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 8-But-3-en-2-ylsulfanyl-7-[(2-bromophenyl)methyl]-1,3-dimethylpurine-2,6-dione
- 8-But-3-en-2-ylsulfanyl-7-[(2-fluorophenyl)methyl]-1,3-dimethylpurine-2,6-dione
- 8-But-3-en-2-ylsulfanyl-7-[(2-methylphenyl)methyl]-1,3-dimethylpurine-2,6-dione
Uniqueness
8-But-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione is unique due to the presence of the chlorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to similar compounds with different substituents.
Properties
IUPAC Name |
8-but-3-en-2-ylsulfanyl-7-[(2-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O2S/c1-5-11(2)26-17-20-15-14(16(24)22(4)18(25)21(15)3)23(17)10-12-8-6-7-9-13(12)19/h5-9,11H,1,10H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCKZZRYBAGYJV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C)SC1=NC2=C(N1CC3=CC=CC=C3Cl)C(=O)N(C(=O)N2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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